N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-4-pyrrol-1-ylbenzamide
Description
N-(9-methyl-9-azabicyclo[331]nonan-3-yl)-4-pyrrol-1-ylbenzamide is a complex organic compound known for its unique bicyclic structure
Properties
IUPAC Name |
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-22-18-5-4-6-19(22)14-16(13-18)21-20(24)15-7-9-17(10-8-15)23-11-2-3-12-23/h2-3,7-12,16,18-19H,4-6,13-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWLQDLQWYDHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-4-pyrrol-1-ylbenzamide typically involves multiple steps. One common method includes the reaction of 9-methyl-9-azabicyclo[3.3.1]nonane with 4-pyrrol-1-ylbenzoyl chloride under basic conditions to form the desired amide linkage . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-4-pyrrol-1-ylbenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in the formation of alkanes or alcohols .
Scientific Research Applications
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-4-pyrrol-1-ylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-4-pyrrol-1-ylbenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide
- 9-Azabicyclo[3.3.1]nonane N-oxyl
- (9s)-N-methyl-3-azabicyclo[3.3.1]nonan-9-yl (cyclopentyl) (hydroxy) (2-thienyl)acetate hydrochloride
Uniqueness
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-4-pyrrol-1-ylbenzamide is unique due to its specific bicyclic structure and the presence of both a pyrrol-1-yl group and a benzamide moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
